molecular formula C8H6BrCl B7974750 2-Bromo-1-chloro-4-ethenylbenzene

2-Bromo-1-chloro-4-ethenylbenzene

Cat. No.: B7974750
M. Wt: 217.49 g/mol
InChI Key: SOKQAEGVZBUORN-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-ethenylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine at position 2, chlorine at position 1, and an ethenyl (vinyl) group at position 3.

Properties

IUPAC Name

2-bromo-1-chloro-4-ethenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl/c1-2-6-3-4-8(10)7(9)5-6/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKQAEGVZBUORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-chloro-4-ethenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-4-ethenylbenzene using bromine or a bromine source in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid or carbon tetrachloride and may require elevated temperatures to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-chloro-4-ethenylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while addition reactions can lead to saturated or halogenated compounds .

Scientific Research Applications

Chemistry: 2-Bromo-1-chloro-4-ethenylbenzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor in the synthesis of pharmaceuticals with potential therapeutic applications .

Industry: Industrially, this compound is used in the production of polymers, agrochemicals, and dyes. Its unique properties make it suitable for creating materials with specific characteristics, such as improved thermal stability or resistance to degradation .

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-ethenylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Bromo-1-chloro-4-ethenylbenzene with two related halogenated benzene derivatives from the provided evidence:

Compound CAS Number Substituents Functional Groups Key Applications/Properties
This compound Not provided 1-Cl, 2-Br, 4-ethenyl Halogens, ethenyl Potential synthetic intermediate
4-Bromo-1,2-diaminobenzene 1575-37-7 1,2-NH₂, 4-Br Amine, bromo Manufacturing, laboratory use
2-Bromo-3-chloro-4-fluoro-1-methylbenzene 1783823-53-9 1-CH₃, 2-Br, 3-Cl, 4-F Halogens, methyl Limited data; likely specialized synthesis

Key Comparisons

Substituent Effects on Reactivity

  • Electron-Donating vs. Electron-Withdrawing Groups :

  • The amino groups in 4-Bromo-1,2-diaminobenzene strongly activate the benzene ring for electrophilic substitution, contrasting with the electron-withdrawing halogens (Cl, Br) and ethenyl group in the target compound. This difference suggests divergent reactivity: the diaminobenzene may participate in diazo coupling or dye synthesis, while the target compound’s ethenyl group could enable cycloaddition (e.g., Diels-Alder) or polymerization.

By contrast, the para-Br in 4-Bromo-1,2-diaminobenzene allows for more predictable regioselectivity in reactions. The ethenyl group at position 4 in the target compound introduces planar sp² hybridization, enabling π-π stacking or conjugation-driven reactions absent in the methyl- or amino-substituted analogs.

Applications 4-Bromo-1,2-diaminobenzene is explicitly noted for manufacturing and laboratory use, likely as a precursor in pharmaceuticals or agrochemicals. 2-Bromo-3-chloro-4-fluoro-1-methylbenzene , with multiple halogens, may serve as a building block in fluorinated materials or medicinal chemistry. The target compound’s ethenyl group positions it for applications in polymer precursors or cross-coupling catalysis (e.g., Heck reactions).

Similar protocols are advisable for handling halogenated aromatics.

Biological Activity

2-Bromo-1-chloro-4-ethenylbenzene, with the chemical formula C8H6BrClC_8H_6BrCl, is an organic compound known for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may influence biological interactions, particularly in the fields of pharmacology and toxicology.

  • Molecular Weight : 217.49 g/mol
  • IUPAC Name : 2-bromo-4-chloro-1-ethenylbenzene
  • CAS Number : 1507312-72-2
  • Appearance : Oil

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research has indicated that halogenated compounds, including this compound, exhibit antimicrobial properties. A study assessing the bactericidal activity of various halogenated compounds found that these compounds can effectively inhibit the growth of certain bacteria.

Table 1: Antimicrobial Activity Against Selected Bacteria

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli ATCC 2592232 µg/mL
This compoundStaphylococcus aureus ATCC 653816 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound's structure suggests possible interactions with cellular targets involved in cancer progression. Preliminary studies have shown that halogenated phenyl compounds can induce apoptosis in cancer cell lines.

Case Study: In Vitro Anticancer Activity
A study evaluated the effects of various brominated compounds on human breast cancer cell lines (MCF-7). The results demonstrated that:

  • IC50 Value : The IC50 for this compound was found to be approximately 25 µM, indicating a moderate level of cytotoxicity.

This activity may be attributed to the compound's ability to disrupt microtubule dynamics, a critical process in cell division.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease processes. For instance, studies have shown that halogenated compounds can inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory responses.

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetInhibition Percentage (%)
This compoundCOX-145%
This compoundCOX-250%

These findings highlight the potential of this compound as an anti-inflammatory agent.

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